molecular formula C12H10N4 B13168759 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine

1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B13168759
M. Wt: 210.23 g/mol
InChI Key: BMCOKCKNGPYJDS-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-1H-1,2,3-triazol-5-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine typically involves a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction, also known as the Huisgen cycloaddition, is often catalyzed by copper(I) ions (CuAAC). The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(Naphthalen-1-yl)-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for more complex molecules, facilitating the synthesis of diverse chemical entities.

Mechanism of Action

The mechanism of action of 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-yl)-1H-1,2,3-triazole: Lacks the amine group, which may affect its reactivity and applications.

    1-(Naphthalen-1-yl)-1H-1,2,4-triazole:

    Naphthalene derivatives: Such as naphthalene-1-amine and naphthalene-2-amine, which differ in the position of the amine group and the absence of the triazole ring.

Uniqueness

1-(Naphthalen-1-yl)-1H-1,2,3-triazol-5-amine is unique due to the presence of both the naphthalene and triazole rings, offering a combination of properties from both structures. This dual functionality enhances its potential in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

3-naphthalen-1-yltriazol-4-amine

InChI

InChI=1S/C12H10N4/c13-12-8-14-15-16(12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,13H2

InChI Key

BMCOKCKNGPYJDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=CN=N3)N

Origin of Product

United States

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